

Potential Toxicological Effects of 10-Hydroxystearic Acid: A Technical Guide

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Compound of Interest

Compound Name: 10-Hydroxystearic Acid

Cat. No.: B1240662

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Executive Summary

10-Hydroxystearic Acid (10-HSA) is a saturated hydroxy fatty acid with emerging applications in the cosmetic and potentially pharmaceutical industries. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of 10-HSA. The available data suggests that 10-HSA possesses a low order of toxicity. It has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a key regulator of lipid metabolism and inflammation. Furthermore, recent studies indicate its potential to modulate skin-related signaling pathways involving p53 and Matrix Metalloproteinase-1 (MMP-1) in response to UV stress. While specific acute and subchronic toxicity data for 10-HSA are limited, information on related hydroxystearic acids suggests a favorable safety profile. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways influenced by 10-HSA.

Toxicological Data Summary

The quantitative toxicological data for **10-Hydroxystearic Acid** is not extensively available in the public domain. Much of the existing safety information is for "Hydroxystearic Acid" without specification of the isomer, or for the more commercially prevalent 12-Hydroxystearic Acid. The following tables summarize the available data for 10-HSA and related compounds.

Table 1: In Vitro Cytotoxicity and Receptor Activation Data

Test System	Cell Line	Endpoint	Result for 10-HSA	Other Isomers/Related Compounds	Citation
PPAR α Activation	HEK293	EC50	5.5 x 10 ⁻⁶ M	-	[1]
Antiproliferative Activity	CaCo-2, HT29, HeLa, MCF7, PC3, NLF	IC50	Very weak effect, IC50 not determined	9-HSA: Showed inhibitory activity.	[2]
Mitochondrial Toxicity	Rat Liver Mitochondria	Oxidative Phosphorylation	Data not specific to 10-HSA	Uncoupled oxidative phosphorylation and mitochondrial damage (for "Hydroxystearic Acid").	[3]

Table 2: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result for "Hydroxystearic Acid"	Citation
Ames Test	S. typhimurium (TA1535, TA100, TA1537, TA1538, TA98)	With and Without	Not Mutagenic	[3]
Ames Test	E. coli (Hs30)	With and Without	Mutagenic	[3]
Mouse Lymphoma Assay	L5178Y TK+/-	With and Without	Not Mutagenic	[3]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and Without	No Aberrations	[3]

Table 3: In Vivo Toxicity Data (Data primarily for "Hydroxystearic Acid" or 12-HSA)

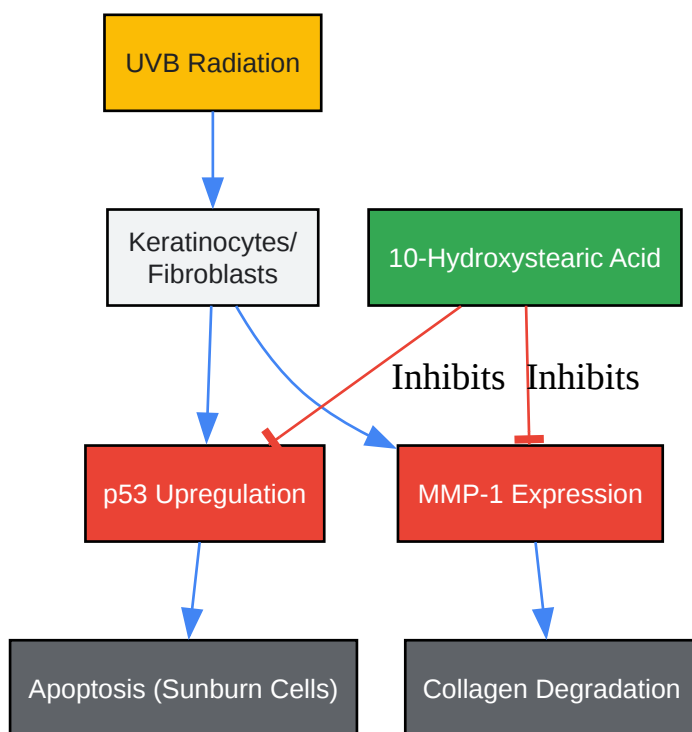
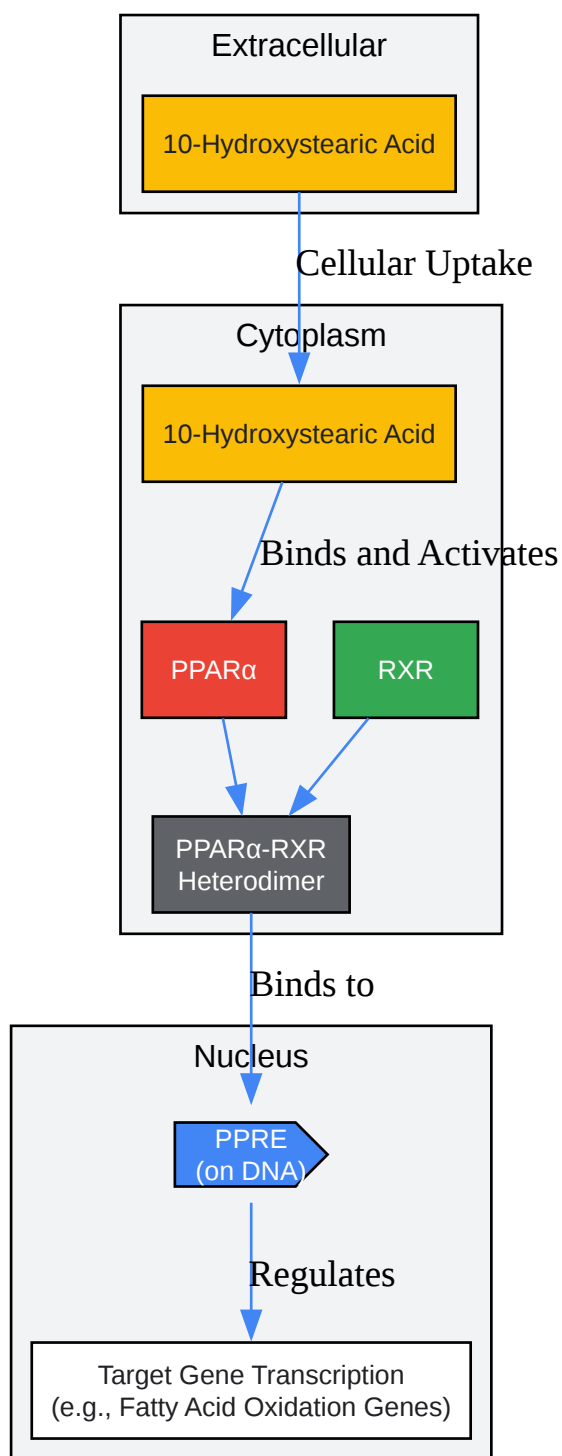
Study Type	Species	Route	Dose/Concentration	Key Findings	Citation
Acute Oral Toxicity	Rat	Oral	No specific LD50 data available for 10-HSA. For a related compound, an LD50 of >5000 mg/kg was inferred.	-	[4]
Subchronic Oral Toxicity (90-day)	Rat	Dietary	4.3%, 8.7%, 17.3% (12-HSA)	Reduced growth rate at 8.7% and 17.3% attributed to lower caloric density of diet. No hematologic or microscopic abnormalities.	[3]
Skin Sensitization (LLNA)	Mouse	Dermal	10%, 25%, 50% ("Hydroxytyrosinic Acid" containing 86% 12-HSA)	EC3 = 16%. Considered a sensitizer.	[3]

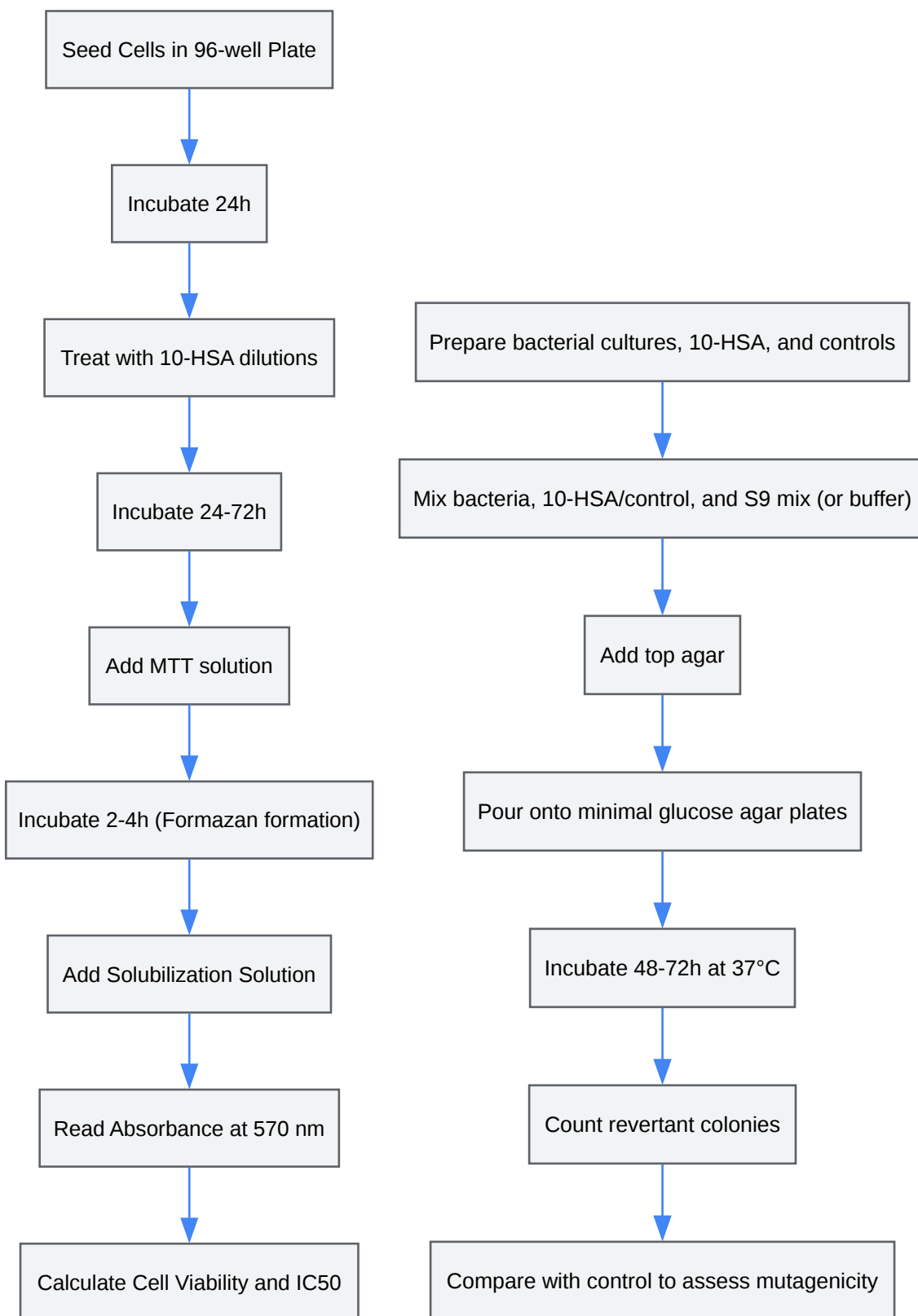
Signaling Pathway Interactions

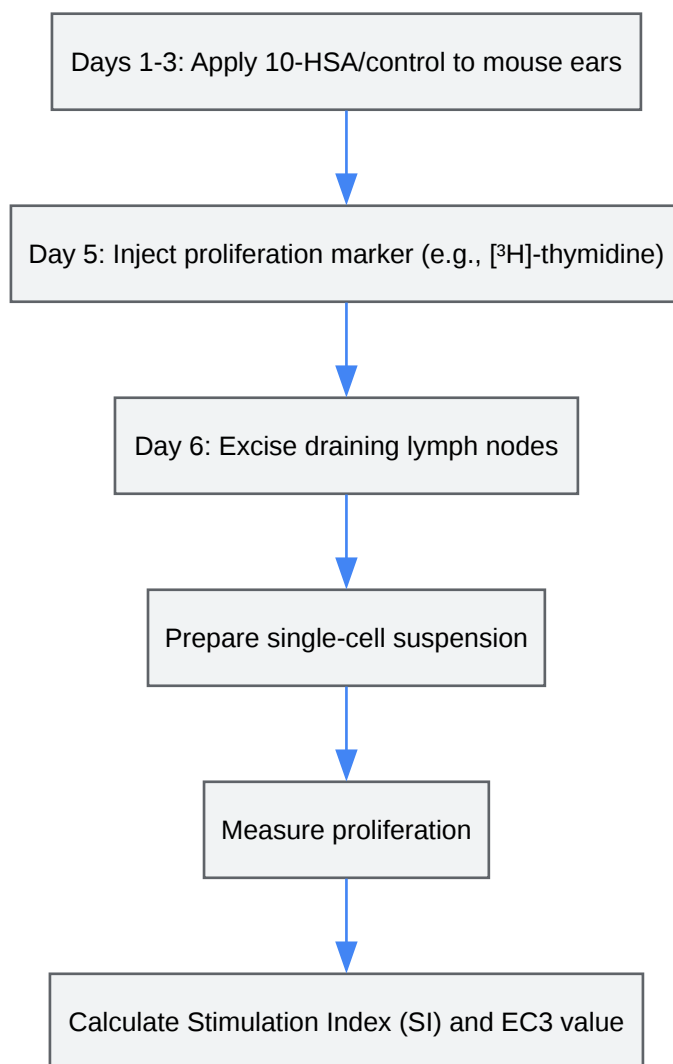
10-HSA has been identified as a modulator of key cellular signaling pathways, particularly in the context of skin health and cellular metabolism.

PPAR α Agonism

10-HSA is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon activation by ligands such as 10-HSA, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of proteins involved in fatty acid oxidation and other metabolic processes.







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- To cite this document: BenchChem. [Potential Toxicological Effects of 10-Hydroxystearic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240662#potential-toxicological-effects-of-10-hydroxystearic-acid>]

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